molecular formula C18H17NO2S B5747018 2-(Benzyliminomethyl)-5-ethoxy-1-benzothiophen-3-ol

2-(Benzyliminomethyl)-5-ethoxy-1-benzothiophen-3-ol

Cat. No.: B5747018
M. Wt: 311.4 g/mol
InChI Key: RTSZBDWDUXRJQG-UHFFFAOYSA-N
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Description

2-(Benzyliminomethyl)-5-ethoxy-1-benzothiophen-3-ol is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a benzyliminomethyl group and an ethoxy group attached to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyliminomethyl)-5-ethoxy-1-benzothiophen-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving suitable precursors such as 2-bromoacetophenone and thiourea under basic conditions.

    Introduction of the Benzyliminomethyl Group: The benzyliminomethyl group can be introduced via a condensation reaction between benzaldehyde and an amine derivative of the benzothiophene core.

    Ethoxylation: The ethoxy group is introduced through an etherification reaction using ethyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyliminomethyl)-5-ethoxy-1-benzothiophen-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as halides, amines; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzothiophene derivatives

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used

Scientific Research Applications

2-(Benzyliminomethyl)-5-ethoxy-1-benzothiophen-3-ol has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(Benzyliminomethyl)-5-ethoxy-1-benzothiophen-3-ol is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit or activate certain enzymes by binding to their active sites, thereby influencing metabolic pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyliminomethyl)-5-methoxy-1-benzothiophen-3-ol
  • 2-(Benzyliminomethyl)-5-propoxy-1-benzothiophen-3-ol
  • 2-(Benzyliminomethyl)-5-butoxy-1-benzothiophen-3-ol

Uniqueness

2-(Benzyliminomethyl)-5-ethoxy-1-benzothiophen-3-ol is unique due to the specific positioning and nature of its substituents, which can significantly influence its chemical reactivity and biological activity. The ethoxy group, in particular, may impart distinct solubility and electronic properties compared to its methoxy, propoxy, or butoxy analogs, making it a compound of interest for targeted applications.

Properties

IUPAC Name

2-(benzyliminomethyl)-5-ethoxy-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c1-2-21-14-8-9-16-15(10-14)18(20)17(22-16)12-19-11-13-6-4-3-5-7-13/h3-10,12,20H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSZBDWDUXRJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)SC(=C2O)C=NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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